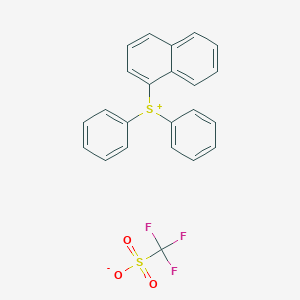

1-Naphthyl diphenylsulfonium triflate

Übersicht

Beschreibung

Cationic photoinitiator. Photoacid generator.

Wirkmechanismus

Target of Action

It is known to be a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate polymerization reactions .

Mode of Action

As a cationic photoinitiator, 1-Naphthyl diphenylsulfonium triflate absorbs light and undergoes a photochemical reaction to generate a reactive species . This reactive species can then initiate a polymerization reaction .

Biochemical Pathways

As a photoinitiator, it plays a crucial role in the polymerization process, which involves the conversion of monomers into polymers .

Result of Action

The primary result of the action of this compound is the initiation of polymerization reactions . When exposed to light, it generates a reactive species that can initiate the conversion of monomers into polymers .

Action Environment

The action of this compound as a photoinitiator is influenced by environmental factors such as light intensity and wavelength . The stability and efficacy of the compound can also be affected by factors such as temperature and the presence of other chemicals .

Biologische Aktivität

1-Naphthyl diphenylsulfonium triflate (NDST) is a sulfonium salt that has gained attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene ring and two phenyl groups attached to a sulfonium center, with triflate as the counterion. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including its role as a photoinitiator in polymerization reactions and its potential as an anticancer agent.

The biological activity of NDST is primarily attributed to its ability to generate reactive species upon exposure to light. This photochemical activation leads to the formation of radicals that can interact with cellular components, influencing various biochemical pathways.

Target Interactions

- Enzymatic Inhibition : NDST has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Cellular Signaling : The compound can affect signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity | |

| Photoinitiation | Initiates polymerization |

Case Studies

- Antitumor Efficacy : A study demonstrated that NDST effectively inhibited the growth of breast cancer cell lines (e.g., MCF-7) by inducing apoptosis. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Enzyme Interaction : Research indicated that NDST can inhibit specific kinases involved in cancer progression. This inhibition was linked to the compound's ability to interfere with ATP binding sites, thereby blocking downstream signaling pathways critical for tumor growth.

- Photoinitiation in Polymer Chemistry : NDST has been utilized as a photoinitiator in UV-curable coatings. Its ability to generate free radicals upon UV exposure facilitates the curing process, enhancing the mechanical properties of the resultant polymers .

Future Directions

Ongoing research aims to further elucidate the molecular mechanisms underlying the biological effects of this compound. Potential areas of exploration include:

- Combination Therapies : Investigating the synergistic effects of NDST with other chemotherapeutic agents.

- Targeted Delivery Systems : Developing nanocarrier systems for localized delivery of NDST to enhance its therapeutic efficacy while minimizing systemic toxicity.

- Mechanistic Studies : Conducting detailed studies on the molecular interactions between NDST and specific biological targets to refine its application in drug design.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Naphthyl diphenylsulfonium triflate has the following chemical structure:

- Chemical Formula : CHOS

- CAS Number : 116808-69-6

The compound consists of a naphthyl group attached to a diphenylsulfonium moiety, with triflate as the counterion. This structure contributes to its unique properties, making it suitable for various applications.

Photoinitiators in Polymer Chemistry

NDST is widely used as a photoinitiator in cationic polymerization, particularly in the production of coatings, adhesives, and inks. It generates strong acids upon exposure to UV light, which initiates the polymerization process.

- Case Study : In a study on photopolymerizable compositions, NDST demonstrated effective curing properties when used with epoxidized polybutadiene prepolymers. The resulting films exhibited excellent mechanical properties, including elasticity and adhesion, making them suitable for applications in biomedical fields such as skin adhesives and coatings for medical devices .

Coatings and Surface Modifications

NDST is also employed in the formulation of surface coatings that require rapid curing under UV light. Its ability to initiate polymerization allows for the creation of durable and chemically resistant films.

- Application Example : In the development of repellency coatings for textiles, NDST was integrated into the coating formulation, leading to enhanced water and oil repellency without compromising fabric breathability .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Photoinitiators | Used in cationic polymerization | Effective in generating strong acids upon UV exposure |

| Coatings | Surface modifications for textiles and materials | Improved durability and repellency in treated fabrics |

| Biomedical Applications | Skin adhesives and coatings for medical devices | Excellent mechanical properties; suitable for skin use |

Research Insights

This compound has been studied extensively for its role in enhancing the performance of photopolymerizable systems. The compound's efficiency as a photoinitiator has been documented in several patents and research articles.

Eigenschaften

IUPAC Name |

naphthalen-1-yl(diphenyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17S.CHF3O3S/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYZLFZSZZFLJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584624 | |

| Record name | (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116808-69-6 | |

| Record name | (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116808-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.